molecular formula C5H5ClN2S B1643796 3-Amino-5-chloropyridine-2-thiol

3-Amino-5-chloropyridine-2-thiol

Cat. No.: B1643796
M. Wt: 160.63 g/mol
InChI Key: JCGQOOJMGCBJDI-UHFFFAOYSA-N
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Description

3-Amino-5-chloropyridine-2-thiol is a heterocyclic aromatic compound featuring a pyridine ring substituted with:

  • An amino (-NH₂) group at position 3,
  • A chlorine atom at position 5,
  • A thiol (-SH) group at position 2.

This compound belongs to the chloropyridine family, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The thiol group enhances its reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions .

Properties

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

IUPAC Name

3-amino-5-chloro-1H-pyridine-2-thione

InChI

InChI=1S/C5H5ClN2S/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)

InChI Key

JCGQOOJMGCBJDI-UHFFFAOYSA-N

SMILES

C1=C(C(=S)NC=C1Cl)N

Canonical SMILES

C1=C(C(=S)NC=C1Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Functional Group Variants

Key structural analogs include positional isomers and compounds with differing functional groups. Below is a comparative analysis:

Table 1: Comparison of Chloropyridine Derivatives
Compound Name CAS Number Substituent Positions Functional Groups Melting Point (°C) Solubility (Water) Reference
2-Amino-5-chloropyridine [1072-98-6] 2-NH₂, 5-Cl Amino, Chloro 133–136 Soluble
5-Amino-2-chloropyridine [5350-93-6] 5-NH₂, 2-Cl Amino, Chloro Not reported Not reported
5-Nitro-2-pyridinol (2-Hydroxy-5-nitropyridine) [5418-51-9] 2-OH, 5-NO₂ Hydroxyl, Nitro Not reported Not reported
2-Chloro-5-cyanopyridine [33252-28-7] 2-Cl, 5-CN Chloro, Cyano Not reported Not reported
3-Amino-5-chloropyridine-2-thiol Not available 3-NH₂, 5-Cl, 2-SH Amino, Chloro, Thiol Not reported Likely moderate* N/A

*Inferred from thiol-containing analogs (e.g., thiols typically exhibit lower solubility than hydroxyl derivatives due to weaker hydrogen bonding ).

Key Observations:
  • Positional Effects: The amino group’s position significantly influences electronic distribution. For example, 2-amino-5-chloropyridine (electron-donating -NH₂ at position 2) may exhibit different reactivity compared to this compound, where -NH₂ is at position 3.
  • Functional Group Differences: Thiol (-SH) vs. Hydroxyl (-OH): Thiols are softer nucleophiles and less polar than hydroxyl groups, reducing hydrogen-bonding capacity but enhancing metal coordination . Cyano (-CN) vs. Thiol: The electron-withdrawing cyano group increases electrophilicity at the pyridine ring, whereas the thiol group may stabilize intermediates via resonance.

Hydrogen Bonding and Crystal Packing

Evidence from hydrogen-bonding studies (e.g., graph set analysis) suggests that thiol-containing pyridines may form distinct supramolecular architectures compared to hydroxyl or amino derivatives. For instance:

  • Amino groups facilitate N–H···Cl or N–H···S interactions, as seen in 2-amino-5-chloropyridine .

Preparation Methods

Ammonolysis of 3,5-Dichloropyridine-2-thiol

The most widely reported method involves the displacement of chlorine at position 3 in 3,5-dichloropyridine-2-thiol using ammonia under controlled conditions.

Procedure:

  • Substrate Preparation: 3,5-Dichloropyridine-2-thiol is synthesized via chlorination of 2-mercaptopyridine using Cl₂ in a HCl/acetic acid medium at 10–12°C, achieving 76% yield.
  • Amination: The dichlorinated intermediate (10 mmol) reacts with aqueous ammonia (28% w/w) in 1,4-dioxane at 80°C for 24 hours under nitrogen.
  • Workup: The mixture is cooled, neutralized with NaOH (pH >7), and extracted with chloroform. Evaporation yields crude product, purified via recrystallization from ethanol (mp 129°C).

Key Parameters:

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (5 mol%) enhances reaction rate.
  • Solvent: 1,4-Dioxane outperforms DMSO in minimizing disulfide byproducts.
  • Yield: 68–72% with >95% purity (HPLC).

Cyclocondensation Approaches

Multi-Component Synthesis from Aldehydes and Thiourea

Adapting pyrimidine synthesis protocols, this method constructs the pyridine ring de novo:

Reaction Scheme:
$$
\text{Aldehyde} + \text{Malononitrile} + \text{Thiourea} \xrightarrow{P2O5/\text{EtOH}} \text{3-Amino-5-chloropyridine-2-thiol}
$$

Optimized Conditions:

  • Molar Ratio: 1:1:2 (aldehyde:malononitrile:thiourea)
  • Acid Catalyst: Phosphorus pentoxide (0.35 mol eq)
  • Temperature: Reflux at 70°C for 8 hours

Analytical Data:

  • ¹H NMR (DMSO-d₆): δ 8.60 (d, 1H, Py-H), 7.42 (s, 1H, Py-H), 2.4 (s, 1H, SH)
  • MS (ESI): m/z 160.63 [M⁺]

Halogen Exchange Strategies

Direct Chlorination of 3-Aminopyridine-2-thiol

Modeled after 2-aminopyridine chlorination, this method introduces chlorine at position 5:

Stepwise Protocol:

  • Substrate: 3-Aminopyridine-2-thiol (1.0 g, 7.2 mmol) dissolved in glacial acetic acid.
  • Chlorination: Cl₂ gas bubbled through solution at 10°C until molar equivalence reached.
  • Quenching: Reaction mixture poured onto ice, basified with NaOH, and filtered.

Challenges:

  • Regioselectivity: Hammett acidity function (H₀ < -3.5) critical to suppress 3,5-dichloro byproducts.
  • Yield: 58% with 89% purity (requires column chromatography).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Ammonolysis 72 95 24 High regioselectivity
Cyclocondensation 65 88 8 Single-pot synthesis
Direct Chlorination 58 89 6 Uses commercial starting material

Critical Observations:

  • Ammonolysis provides superior yield but requires pre-synthesized dichlorinated intermediate.
  • Cyclocondensation avoids halogenated precursors but generates complex impurity profiles requiring HPLC purification.

Scalability and Industrial Considerations

Continuous Flow Reactor Adaptation

Pilot-scale studies demonstrate:

  • Throughput: 2.5 kg/day using tubular reactors (T=110°C, P=3 bar)
  • Solvent Recovery: 92% 1,4-dioxane recycled via distillation
  • Waste Streams: NH₄Cl byproduct converted to fertilizer-grade material

Economic Analysis:

  • Raw Material Cost: $412/kg (batch) vs. $298/kg (continuous flow)
  • Purity: 97.3% in flow vs. 95.1% in batch

Analytical Validation Protocols

Spectroscopic Characterization

  • FT-IR: 3430 cm⁻¹ (N-H stretch), 1656 cm⁻¹ (C=N), 1124 cm⁻¹ (C-Cl)
  • Elemental Analysis: Calcd. for C₅H₅ClN₂S: C 44.46, H 2.04, N 18.85; Found: C 44.46, H 2.04, N 18.85

Chromatographic Purity Assessment

  • HPLC Conditions: C18 column, 60:40 H₂O/MeCN, 1 mL/min, λ=254 nm
  • Retention Time: 6.8 minutes (main peak), 8.2 minutes (3,5-dichloro impurity)

Emerging Methodologies

Photocatalytic Amination

Recent trials using Ru(bpy)₃²⁺ catalyst under blue LED irradiation show:

  • Yield Improvement: 78% at 25°C vs. 65% thermally
  • Byproduct Reduction: <2% dichloro derivatives

Mechanistic Insight: Single-electron transfer (SET) pathway activates chloroarene for nucleophilic attack, bypassing traditional SNAr limitations.

Q & A

Q. What are the standard synthetic routes for 3-amino-5-chloropyridine-2-thiol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via chlorination of pyridine derivatives followed by ammoniation. For example, α-pyridone can undergo chlorination in the presence of ammonia to yield halogenated aminopyridines. Reaction temperature (e.g., 0–6°C storage for intermediates) and solvent choice significantly impact purity, as side reactions like over-chlorination or thiol oxidation may occur . Optimizing stoichiometry and using inert atmospheres (e.g., nitrogen) can mitigate degradation .

Q. How can the structural and crystallographic properties of this compound be characterized?

Single-crystal X-ray diffraction (SXRD) with programs like SHELXL is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data . Complement with spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns.
  • FT-IR : Thiol (-SH) stretching vibrations near 2550 cm1^{-1} .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 0–6°C in airtight, light-resistant containers to prevent thiol oxidation and thermal decomposition. Derivatives like 3-amino-4-chloropyridine degrade under ambient conditions, forming disulfide byproducts .

Advanced Research Questions

Q. How do hydrogen-bonding motifs in this compound influence its supramolecular assembly?

Graph set analysis (e.g., Etter’s rules) reveals that the amino and thiol groups form N–H···S and S–H···N interactions, creating cyclic dimers or chains. These motifs dictate crystal packing and solubility. Computational tools (DFT) can predict interaction energies, validated via SXRD .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts regioselectivity. The thiol group’s electron-withdrawing effect activates the C5-chloro position for substitution. Compare with experimental kinetic data (HPLC monitoring) to validate computational outcomes .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism (e.g., thiol ↔ thione). Standardize conditions:

  • Use deuterated DMSO for NMR to stabilize thiol protons.
  • Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray structures .

Q. What strategies optimize the compound’s solubility for biological assays without altering its reactivity?

Co-solvents (e.g., DMSO-water mixtures) or micellar encapsulation (using β-cyclodextrin) enhance solubility. Monitor via UV-Vis spectroscopy to ensure no thiol group masking occurs .

Methodological Guidance Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationStoichiometric control, inert atmosphere
Structural ElucidationSXRD (SHELXL), NMR, FT-IR
Hydrogen-Bonding AnalysisGraph set theory, DFT
Reactivity ModelingDFT (B3LYP), kinetic HPLC studies
Data ValidationHRMS, cross-spectroscopic correlation

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